Cas no 788777-50-4 (3-(aminomethyl)-1-methylpyrrolidine-2,5-dione)

3-(アミノメチル)-1-メチルピロリジン-2,5-ジオンは、ピロリジンジオン骨格にアミノメチル基を有する複素環化合物です。分子内に求核性のアミン官能基と極性のカルボニル基を併せ持つため、医薬品中間体や有機合成の構築ブロックとして有用です。特に、非対称分子構造により立体選択的反応における制御が可能で、キラル補助剤や配位子としての応用が期待されます。高い水溶性と反応性を兼ね備え、生体適合性材料の合成にも適しています。

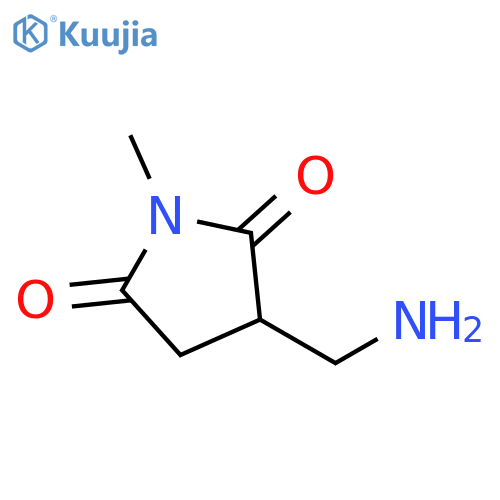

788777-50-4 structure

商品名:3-(aminomethyl)-1-methylpyrrolidine-2,5-dione

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 2,5-Pyrrolidinedione, 3-(aminomethyl)-1-methyl-

- 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione

-

- インチ: 1S/C6H10N2O2/c1-8-5(9)2-4(3-7)6(8)10/h4H,2-3,7H2,1H3

- InChIKey: XXOIXVMGKFYTNR-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(=O)CC(CN)C1=O

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358305-250mg |

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 95% | 250mg |

¥25833.00 | 2024-07-28 | |

| Ambeed | A1043465-1g |

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 95% | 1g |

$999.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358305-500mg |

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 95% | 500mg |

¥26956.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358305-1g |

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 95% | 1g |

¥32400.00 | 2024-07-28 | |

| Enamine | EN300-147680-1.0g |

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 1g |

$1200.0 | 2023-06-08 | ||

| Enamine | EN300-147680-1000mg |

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 1000mg |

$1029.0 | 2023-09-29 | ||

| Enamine | EN300-147680-250mg |

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 250mg |

$946.0 | 2023-09-29 | ||

| Enamine | EN300-147680-0.05g |

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 0.05g |

$1008.0 | 2023-06-08 | ||

| Enamine | EN300-147680-50mg |

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 50mg |

$864.0 | 2023-09-29 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030776-1g |

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |

788777-50-4 | 95% | 1g |

¥6860.0 | 2024-04-18 |

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

788777-50-4 (3-(aminomethyl)-1-methylpyrrolidine-2,5-dione) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:788777-50-4)3-(aminomethyl)-1-methylpyrrolidine-2,5-dione

清らかである:99%

はかる:1g

価格 ($):899.0